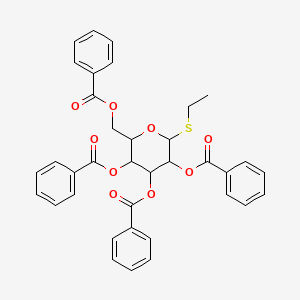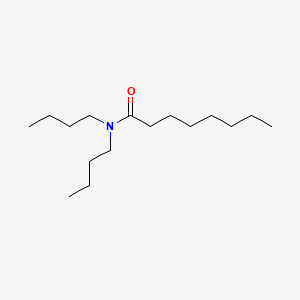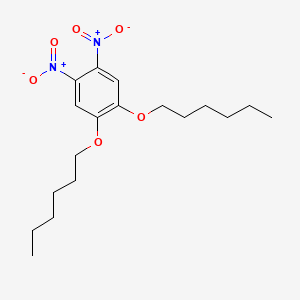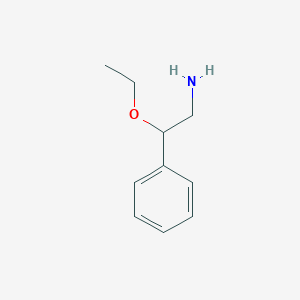![molecular formula C19H20N2O B12111102 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- CAS No. 893760-90-2](/img/structure/B12111102.png)
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core through cyclization reactions. This is followed by the introduction of the methyl group at the 1-position using methylating agents such as methyl iodide under basic conditions. The phenylethylamino group is then introduced at the 3-position through nucleophilic substitution reactions, often using phenylethylamine and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinone core to its corresponding hydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a nitrogen atom in the ring, known for its antimalarial properties.
Quinolinone: The parent compound without the methyl and phenylethylamino groups, used in various chemical syntheses.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological activities.
Uniqueness
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
893760-90-2 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
1-methyl-3-[(2-phenylethylamino)methyl]quinolin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-21-18-10-6-5-9-16(18)13-17(19(21)22)14-20-12-11-15-7-3-2-4-8-15/h2-10,13,20H,11-12,14H2,1H3 |
InChIキー |
IKJANPAVWAPHKC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CNCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)








![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)



